1-(2-Fluoro-4-(trifluoromethyl)benzyl)piperazine
Description
1-(2-Fluoro-4-(trifluoromethyl)benzyl)piperazine is a piperazine derivative characterized by a benzyl group substituted with a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position. This structural configuration confers unique electronic and steric properties, making it a candidate for diverse biological applications, including oncology and neuroscience. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the fluorine atom may influence binding affinity through electronegative interactions . Its synthesis and functionalization are critical for exploring interactions with biological targets, such as kinases and serotonin receptors, and for developing materials with tailored physicochemical properties .
Properties
Molecular Formula |
C12H14F4N2 |
|---|---|
Molecular Weight |
262.25 g/mol |
IUPAC Name |
1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H14F4N2/c13-11-7-10(12(14,15)16)2-1-9(11)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2 |
InChI Key |
VCXXRYZPJCSEOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution with Piperazine
A common approach involves nucleophilic aromatic substitution (NAS) between a halogenated benzyl precursor and piperazine. For example, 2-fluoro-4-(trifluoromethyl)benzyl chloride reacts with piperazine in polar aprotic solvents like dimethylacetamide (DMA) or dimethylformamide (DMF) at elevated temperatures (80–120°C). This method leverages the electron-withdrawing effects of the trifluoromethyl and fluorine groups to activate the benzyl halide for substitution.
Optimization Insights :
- Solvent Selection : DMF enhances reaction rates due to its high polarity, achieving yields of 65–75% after 12–24 hours.
- Stoichiometry : A 1:2 molar ratio of benzyl halide to piperazine minimizes di-alkylation byproducts.
- Workup : Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography.
Reductive Amination of Benzaldehyde Derivatives
An alternative route employs reductive amination between 2-fluoro-4-(trifluoromethyl)benzaldehyde and piperazine. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts facilitates imine reduction in methanol or ethanol at room temperature.
Key Challenges :
Buchwald-Hartwig Amination for Aryl Halide Coupling
Palladium-catalyzed cross-coupling offers a high-yielding pathway. Using 2-fluoro-4-(trifluoromethyl)benzyl bromide and tert-butyl piperazine-1-carboxylate, tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and Xantphos catalyze C–N bond formation under microwave irradiation (150°C, 10 minutes). Subsequent deprotection with trifluoroacetic acid (TFA) yields the target compound.
Advantages :
- Efficiency : Microwave-assisted reactions reduce time from hours to minutes.
- Functional Group Tolerance : Halogens and trifluoromethyl groups remain intact under these conditions.
Representative Data :
| Method | Catalyst System | Yield (%) | Time |
|---|---|---|---|
| Buchwald-Hartwig | Pd2(dba)3/Xantphos | 85 | 10 min |
| NAS | None | 72 | 24 h |
| Reductive Amination | NaBH3CN | 58 | 12 h |
Intermediate Synthesis and Functionalization
Preparation of 2-Fluoro-4-(trifluoromethyl)benzyl Halides
The benzyl halide precursor is synthesized via free-radical bromination or chlorination of 2-fluoro-4-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2) under UV light. Alternatively, direct halogenation of the methyl group via Appel reaction (CBr4/PPh3) achieves >90% conversion.
Analytical Validation :
Piperazine Protection-Deprotection Strategies
To suppress over-alkylation, piperazine is often protected as its tert-butyl carbamate (Boc) derivative. After alkylation, Boc removal with HCl in dioxane or TFA in dichloromethane unveils the free amine.
Case Study :
- Boc Protection : Piperazine reacts with di-tert-butyl dicarbonate in THF (yield: 95%).
- Alkylation : Boc-piperazine couples with benzyl bromide in DMA (yield: 78%).
- Deprotection : TFA-mediated cleavage in CH2Cl2 (yield: 92%).
Mechanistic and Kinetic Considerations
Steric and Electronic Effects
The trifluoromethyl group’s -I effect deactivates the benzyl ring, slowing NAS but favoring regioselectivity. Computational studies suggest transition-state stabilization via hyperconjugation between the leaving group (Cl⁻) and the electron-deficient aryl ring.
Solvent and Temperature Impact
Elevated temperatures (≥100°C) are critical for NAS, overcoming activation barriers imposed by the trifluoromethyl group. Polar solvents like DMF stabilize charged intermediates, accelerating substitution kinetics.
Analytical and Purification Techniques
Chromatographic Separation
Silica gel chromatography with ethyl acetate/heptane gradients (90:10 to 50:50) resolves mono- and di-alkylated piperazines. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies the product for pharmaceutical applications.
Spectroscopic Characterization
- 1H NMR : Piperazine protons resonate as a multiplet at δ 2.8–3.2 ppm; benzyl CH2 appears as a singlet at δ 3.8–4.0 ppm.
- MS (EI) : Molecular ion peak at m/z 291 (M+H)+ confirms the target compound.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous-flow reactors for Buchwald-Hartwig amination, achieving 90% yield with residence times under 30 minutes. Environmental metrics, such as E-factors, favor catalytic methods over stoichiometric NAS due to reduced waste.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-4-(trifluoromethyl)benzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1.1. Inhibition of Enzymes
One significant application of 1-(2-Fluoro-4-(trifluoromethyl)benzyl)piperazine is its potential as an inhibitor of enzymes such as tyrosinase. Tyrosinase inhibitors are crucial for treating hyperpigmentation disorders. Research has shown that compounds with the piperazine moiety can effectively inhibit tyrosinase activity, leading to the development of new therapeutic agents for skin conditions like melasma and age spots .
1.2. Neuropharmacological Effects
The compound is also studied for its neuropharmacological effects, particularly in relation to neurotransmitter systems. Piperazine derivatives, including this compound, have been linked to alterations in dopamine and serotonin levels, which are critical in treating mood disorders and anxiety . The binding affinity of these compounds to serotonin receptors indicates their potential as antidepressants or anxiolytics.
2.1. Designer Drugs
1-(2-Fluoro-4-(trifluoromethyl)benzyl)piperazine is part of a broader category of piperazine derivatives that have been used as designer drugs. These substances often mimic the effects of traditional psychoactive drugs like ecstasy and amphetamines but are marketed as "legal highs." Studies indicate that these compounds can produce stimulant and hallucinogenic effects by interacting with serotonin receptors, particularly 5-HT2A .
2.2. Toxicological Studies
Research into the toxicological profiles of piperazine derivatives has revealed significant hepatotoxicity and cardiotoxicity risks associated with their use. For instance, combinations of piperazine derivatives have shown to be more hepatotoxic than traditional recreational drugs like MDMA . This highlights the importance of understanding the safety profiles of such substances as they gain popularity among recreational users.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-(trifluoromethyl)benzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Anticancer Activity
- Trifluoromethyl Benzyl Substituents : The presence of a 4-CF₃-benzyl group (as in 1-(4-trifluoromethylbenzyl)piperazine) significantly enhances antiproliferative activity, with GI₅₀ values as low as 1.00 µM in breast cancer cell lines . In contrast, the 2-fluoro-4-CF₃ substitution in the target compound may improve target selectivity due to steric and electronic effects, though direct data are pending .
- Synergistic Moieties: The 1-methyl-4-(2-trifluoromethylbenzyl)piperazine moiety in FLT3 inhibitors (e.g., ponatinib derivatives) requires synergy with groups like aminoisoquinoline for potency, suggesting that standalone piperazine derivatives may need adjunct modifications for therapeutic efficacy .
Receptor Selectivity
- Serotonin Receptor Modulation: TFMPP (3-CF₃-phenylpiperazine) exhibits 65-fold selectivity for 5-HT1B over 5-HT1A receptors, while benzylpiperazines like the target compound may show divergent selectivity due to benzyl-group flexibility and fluorine positioning . For example, 5-HT1A agonists with trifluoromethyl groups (e.g., p-aminophenyl-ethyl-m-trifluoromethylphenyl piperazine) demonstrate sympatholytic effects, highlighting substituent-dependent functional outcomes .
Metabolic and Pharmacokinetic Properties
- Lipophilicity and Stability: The 4-CF₃ group increases metabolic stability compared to non-fluorinated analogs, as seen in piperazine-based cholinesterase inhibitors (IC₅₀ = 0.092 µM for CF₃-substituted vs. 1.419 µM for methylbenzyl) . The target compound’s 2-fluoro substituent may further reduce oxidative metabolism, enhancing bioavailability .
Biological Activity
1-(2-Fluoro-4-(trifluoromethyl)benzyl)piperazine is a compound of growing interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structural characteristics, relevant case studies, and research findings.
Chemical Structure and Properties
Chemical Formula : CHFN
Molecular Weight : 286.24 g/mol
The compound features a piperazine ring substituted with a benzyl group that contains both fluorine and trifluoromethyl groups. This unique structure enhances its lipophilicity, potentially influencing its interaction with biological systems.
Research indicates that 1-(2-Fluoro-4-(trifluoromethyl)benzyl)piperazine may modulate neurotransmitter systems, particularly dopaminergic and serotonergic pathways. These interactions are crucial for the treatment of various psychiatric disorders. Preliminary studies suggest that it might inhibit glycine uptake, which is relevant for managing psychotic conditions .
Interaction with Biological Targets
1-(2-Fluoro-4-(trifluoromethyl)benzyl)piperazine has been shown to interact with several biological targets:
- Neurotransmitter Receptors : It may influence receptor activity related to dopamine and serotonin, impacting mood and cognitive functions.
- Enzymatic Activity : The compound has potential inhibitory effects on various enzymes, similar to other piperazine derivatives that have shown activity against human deacetylases and kinases .
Biological Activity Overview
The biological activities associated with 1-(2-Fluoro-4-(trifluoromethyl)benzyl)piperazine can be summarized as follows:
Study 1: Neurotransmitter Modulation
A study demonstrated that piperazine derivatives, including 1-(2-Fluoro-4-(trifluoromethyl)benzyl)piperazine, could inhibit glycine uptake in neuronal cultures. This inhibition was linked to enhanced dopaminergic activity, suggesting a mechanism for potential antipsychotic effects .
Study 2: Cytotoxic Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. It showed significant activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells with IC values indicating selective toxicity compared to non-cancerous cells .
Comparative Analysis with Analog Compounds
To understand the unique properties of 1-(2-Fluoro-4-(trifluoromethyl)benzyl)piperazine, it is beneficial to compare it with structural analogs:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-(4-Fluorobenzyl)piperazine | Fluorobenzyl instead of trifluoromethyl | Less lipophilic; different biological activity profile |
| 1-(2-Chloro-4-(trifluoromethyl)benzyl)piperazine | Chlorine instead of fluorine | May exhibit different pharmacokinetics |
| 1-(2-Methyl-4-(trifluoromethyl)benzyl)piperazine | Methyl substitution on the benzyl group | Altered steric properties affecting receptor binding |
The trifluoromethyl group in 1-(2-Fluoro-4-(trifluoromethyl)benzyl)piperazine enhances its electrophilicity, making it more reactive than some analogs. This reactivity could be pivotal in its interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
